molecular formula C10H15ClN2 B14089539 (5-Cyclobutylpyridin-2-yl)methanamine hydrochloride

(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride

Katalognummer: B14089539
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: CGOPGANWZCUFMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by a cyclobutyl group attached to the pyridine ring, which is further connected to a methanamine group. This compound is typically used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclobutylpyridin-2-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 5-cyclobutylpyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.

    Industry: Used in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (5-Cyclobutylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. The exact mechanism may vary based on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Methylpyridin-2-yl)methanamine hydrochloride
  • (5-Chloro-2-pyrazinyl)methanamine hydrochloride
  • (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Uniqueness

(5-Cyclobutylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct chemical properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C10H15ClN2

Molekulargewicht

198.69 g/mol

IUPAC-Name

(5-cyclobutylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-6-10-5-4-9(7-12-10)8-2-1-3-8;/h4-5,7-8H,1-3,6,11H2;1H

InChI-Schlüssel

CGOPGANWZCUFMT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C2=CN=C(C=C2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.